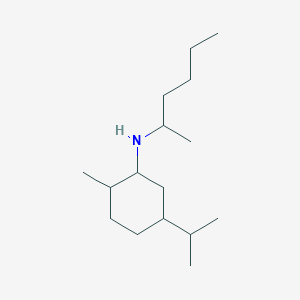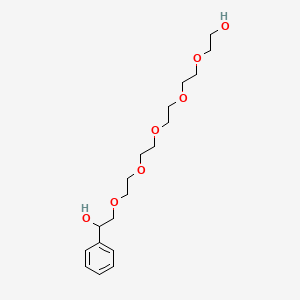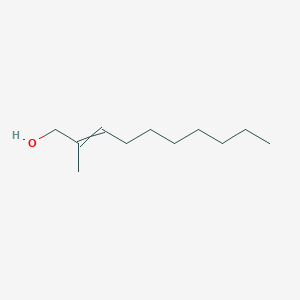
2-Methyldec-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldec-2-en-1-ol: is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyldec-2-en-1-ol can be synthesized through several methods. One common approach involves the dehydration of alcohols to form alkenes, followed by the addition of a hydroxyl group. For instance, the dehydration of 2-methyldecanol using an acid catalyst like concentrated sulfuric acid or phosphoric acid can yield 2-methyldec-2-ene. Subsequent hydroboration-oxidation of the alkene can introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. One method includes the catalytic hydrogenation of 2-methyldec-2-yn-1-ol, where the triple bond is reduced to a double bond, forming the desired compound. This process often employs catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyldec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-methyldecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Propriétés
| 79727-36-9 | |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-methyldec-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h9,12H,3-8,10H2,1-2H3 |
Clé InChI |
CYEYKDJWJPFOOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


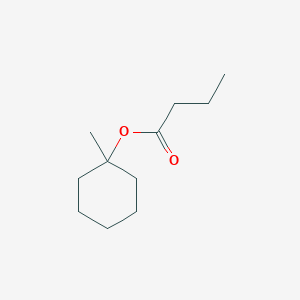
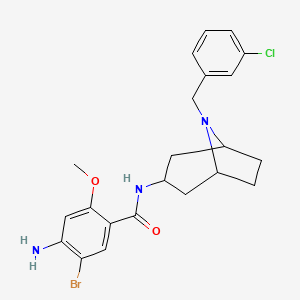
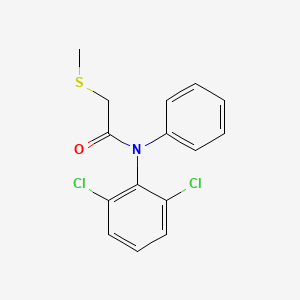
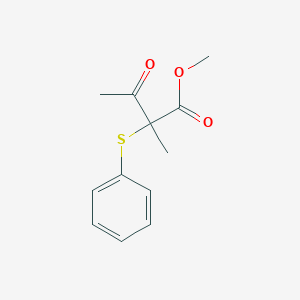
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
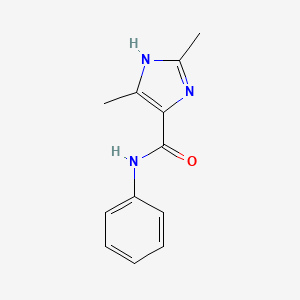


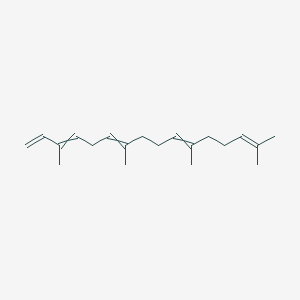
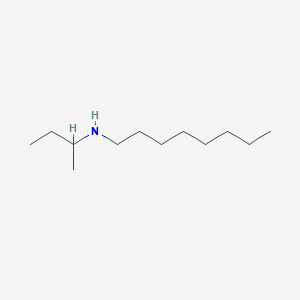
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
